ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 867042-26-0
VCID: VC6307180
InChI: InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3
SMILES: CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Molecular Formula: C23H25NO6S
Molecular Weight: 443.51

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

CAS No.: 867042-26-0

VCID: VC6307180

Molecular Formula: C23H25NO6S

Molecular Weight: 443.51

* For research use only. Not for human or veterinary use.

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate - 867042-26-0

Description

Ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that belongs to the class of cyclohexene derivatives and sulfonamide compounds. Its unique molecular structure features a methanesulfonamide group and a methoxyphenyl group attached to a cyclohexene ring, making it of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block for more complex molecules.

Molecular Data:

PropertyDescription
Molecular FormulaNot explicitly provided, but can be inferred from its components.
Molecular WeightNot explicitly provided, but can be calculated based on its components.
Chemical ClassCyclohexene derivatives and sulfonamide compounds.

Synthesis and Chemical Reactions

The synthesis of ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. The choice of solvents, temperature, and catalysts plays a crucial role in optimizing reaction conditions for high yields and purity. Polar aprotic solvents can enhance reaction rates and selectivity, while techniques like continuous flow synthesis may be used in industrial settings to improve scalability and reduce costs.

Common Chemical Reactions:

  • Oxidation: Potassium permanganate is commonly used.

  • Reduction: Sodium borohydride is often employed.

  • Hydrolysis: Various acids or bases can be used.

Biological Activities and Potential Applications

The compound's unique structure allows it to interact selectively with biological targets such as enzymes or receptors, potentially modulating their activity. This interaction may influence various biological pathways, including signal transduction and gene expression, leading to pharmacological effects that warrant further investigation for therapeutic applications.

Potential Applications:

  • Medicinal Chemistry: Potential therapeutic applications due to its interaction with biological targets.

  • Organic Synthesis: Useful as a building block for more complex molecules.

Research Findings and Future Directions

Research into ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate highlights its versatility and potential impact across various scientific disciplines. Further studies are needed to fully elucidate its biological effects and explore its derivatives for enhanced biological activity.

Research Challenges:

  • Synthetic Complexity: Requires careful control of reaction conditions.

  • Biological Activity: Needs further investigation for specific therapeutic applications.

CAS No. 867042-26-0
Product Name ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Molecular Formula C23H25NO6S
Molecular Weight 443.51
IUPAC Name ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3
Standard InChIKey VPEGEPUSSKTPJV-UHFFFAOYSA-N
SMILES CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Solubility not available
PubChem Compound 4290229
Last Modified Aug 18 2023

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